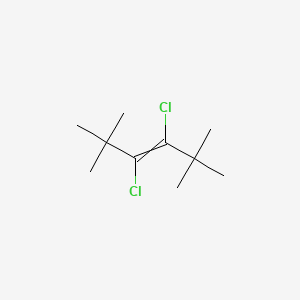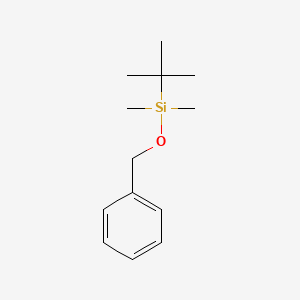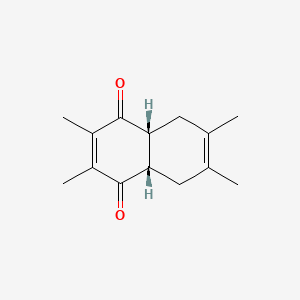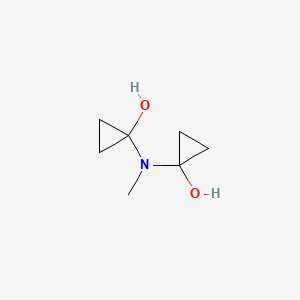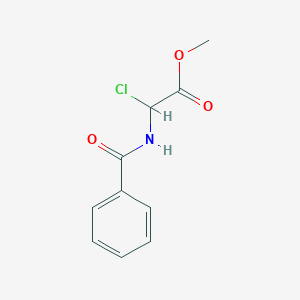
Methyl 2-benzamido-2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-benzamido-2-chloroacetate is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of chloroacetic acid and benzamide, characterized by the presence of a benzamido group and a chloroacetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-benzamido-2-chloroacetate can be synthesized through the reaction of benzamide with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-benzamido-2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: The benzamido group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Condensation Reactions: Catalysts such as p-toluenesulfonic acid or Lewis acids.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Hydrolysis: Formation of 2-benzamido-2-chloroacetic acid.
Condensation Reactions: Formation of imines or enamines with various aldehydes or ketones.
Applications De Recherche Scientifique
Methyl 2-benzamido-2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of methyl 2-benzamido-2-chloroacetate involves its interaction with various molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The benzamido group can form hydrogen bonds with target proteins, influencing their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Methyl 2-benzamido-2-bromoacetate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 2-benzamido-2-chloroacetate: Similar structure but with an ethyl ester instead of a methyl ester.
2-Benzamido-2-chloroacetic acid: The hydrolyzed form of methyl 2-benzamido-2-chloroacetate.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its chloro group makes it a versatile intermediate for further chemical modifications, while the benzamido group provides opportunities for hydrogen bonding and interaction with biological targets .
Propriétés
Numéro CAS |
56538-74-0 |
|---|---|
Formule moléculaire |
C10H10ClNO3 |
Poids moléculaire |
227.64 g/mol |
Nom IUPAC |
methyl 2-benzamido-2-chloroacetate |
InChI |
InChI=1S/C10H10ClNO3/c1-15-10(14)8(11)12-9(13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,13) |
Clé InChI |
ODZNELKGXZFXTI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(NC(=O)C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
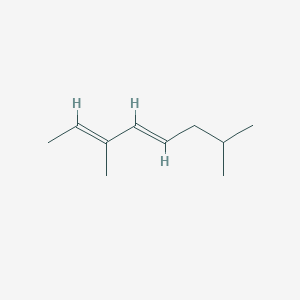
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)

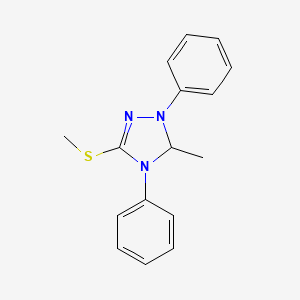
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)

![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
